molecular formula C8H7FN2O2 B8666880 (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B8666880
M. Wt: 182.15 g/mol
InChI Key: CTJRKAMDQGMILD-UHFFFAOYSA-N
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Description

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide: is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino functional group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-fluoroaniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:

    Starting Materials: 2-fluoroaniline and glyoxylic acid oxime.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The 2-fluoroaniline is reacted with glyoxylic acid oxime in the presence of an acid catalyst. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
  • N-(2-bromophenyl)-2-(hydroxyimino)acetamide
  • N-(2-methylphenyl)-2-(hydroxyimino)acetamide

Uniqueness

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

CTJRKAMDQGMILD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method described in J. Heterocyclic Chem., vol. 27, p. 2151 (1990). To a solution of chloral hydrate (44.2 g, 267 mmol) and sodium sulfate (304 g, 2.14 mol) in water (700 mL), was added a solution of 2-fluoroaniline (27.0 g, 243 mmol) and conc. hydrochloric acid (70 mL) in water (140 mL) dropwise at room temperature, and furthermore hydroxylamine hydrochloride (74.4 g, 1.07 mol), and the resulting solution was heated under reflux for 10 minutes. The solution was ice cooled and the resulting crystals were collected by filtration and air dried to give the title compound (38.0 g, 86% yield).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.2 g
Type
reactant
Reaction Step Two
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 39.4 g of 2-fluoroaniline in 32.4 ml of concentrated hydrochloric acid and 215 ml of water and then a solution of 77.6 g of hydroxylamine hydrochloride in 355 ml of water were added to a mixture of 886 g of sodium sulfate hydrated with 10 moles of water, 64.55 g of chloral hydrate and 850 ml of water and the mixture was heated to reflux with stirring over 45 minutes and reflux was maintained for 5 minutes. The mixture was cooled to 25° C. and held there for 45 minutes. The product was washed with water and dried at room temperature and then at 70° C. under reduced pressure to obtain 56.8 g of N-(2-fluorophenyl)-2-hydroxyimino-acetamide melting at 120° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
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77.6 g
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reactant
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886 g
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reactant
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32.4 mL
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solvent
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215 mL
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solvent
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355 mL
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solvent
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64.55 g
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reactant
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850 mL
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10 mol
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